4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide
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Overview
Description
4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by its unique structure, which includes an ethoxy group, a benzamide core, and a substituted imine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide typically involves the condensation of 4-ethoxybenzoyl chloride with 3-methylbutan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The imine group can be reduced to form an amine derivative.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzoic acid.
Reduction: Formation of 4-ethoxy-N-(3-methylbutan-2-yl)benzamide.
Substitution: Formation of substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy group and substituted imine moiety differentiate it from other benzamide derivatives, potentially leading to unique reactivity and applications.
Properties
CAS No. |
355810-88-7 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-18-13-8-6-12(7-9-13)14(17)16-15-11(4)10(2)3/h6-10H,5H2,1-4H3,(H,16,17) |
InChI Key |
ANWBNWPJXSUVGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=C(C)C(C)C |
Origin of Product |
United States |
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